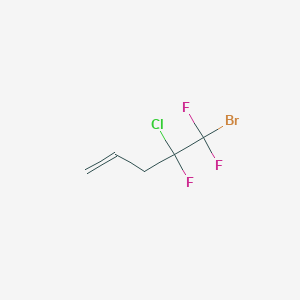
N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a nitrophenyl group and two dimethylamino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amino groups using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~2~-Dimethyl-4-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is unique due to the specific positioning of the nitrophenyl group and the dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
89444-96-2 |
|---|---|
Formule moléculaire |
C11H12N6O2 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
2-N,2-N-dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12N6O2/c1-16(2)11-14-9(13-10(12)15-11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H2,12,13,14,15) |
Clé InChI |
FILBVTWXNNGPKK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


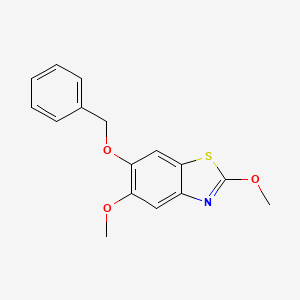

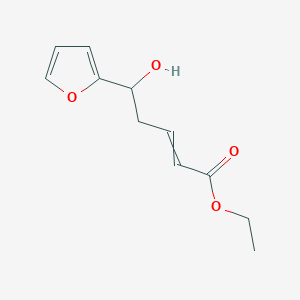
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
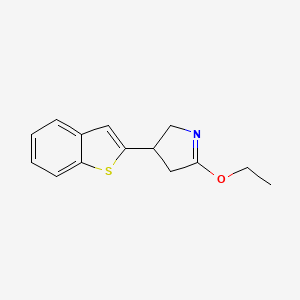
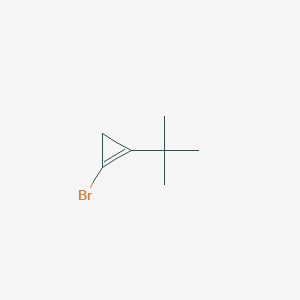

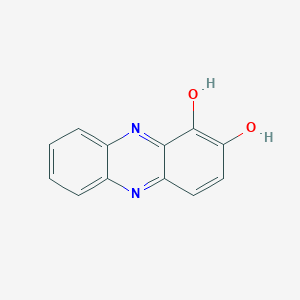
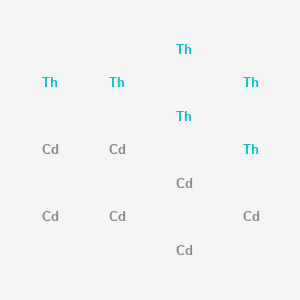
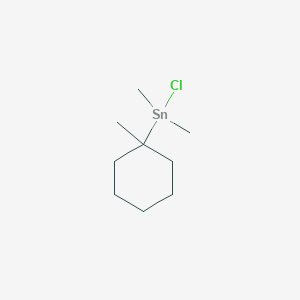
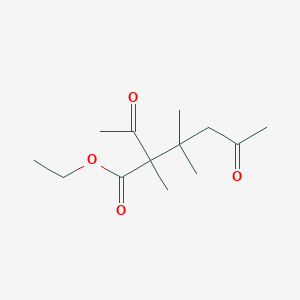
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)
